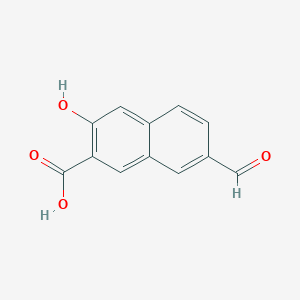
3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone
Overview
Description
3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3F6IO and a molecular weight of 368.01 g/mol It is characterized by the presence of iodine and trifluoromethyl groups attached to a trifluoroacetophenone core
Preparation Methods
The synthesis of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves several steps. One common method includes the reaction of 3,5-diiodoacetophenone with trifluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions typically involve elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: Lacks the iodine and trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Diiodoacetophenone: Contains two iodine atoms but lacks the trifluoromethyl groups, leading to different applications and reactivity.
The presence of both iodine and trifluoromethyl groups in 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C9H3F6IO |
|---|---|
Molecular Weight |
368.01 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F6IO/c10-8(11,12)5-1-4(2-6(16)3-5)7(17)9(13,14)15/h1-3H |
InChI Key |
POQJFCMFPHSTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one](/img/structure/B8453222.png)







